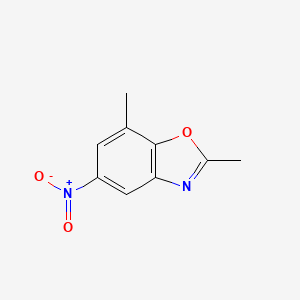

2,7-Dimethyl-5-nitro-1,3-benzoxazole

Description

Properties

IUPAC Name |

2,7-dimethyl-5-nitro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-5-3-7(11(12)13)4-8-9(5)14-6(2)10-8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPKXEAJMDYPHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1OC(=N2)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,7-Dimethyl-5-nitro-1,3-benzoxazole

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,7-Dimethyl-5-nitro-1,3-benzoxazole , a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but a deeper understanding of the chemical principles and practical considerations that underpin the synthesis and analysis of this molecule. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and success in the laboratory.

Introduction: The Significance of the Nitrobenzoxazole Scaffold

Benzoxazoles are a class of heterocyclic compounds that have garnered significant attention due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of a nitro group onto the benzoxazole core can profoundly influence its biological activity and physicochemical properties. The nitro group, being a strong electron-withdrawing group, can modulate the molecule's reactivity, polarity, and potential for intermolecular interactions, making nitrobenzoxazole derivatives valuable scaffolds in drug discovery programs.[2] this compound, with its specific substitution pattern, presents a unique electronic and steric profile that warrants detailed investigation for its potential applications.

This guide will delineate a robust two-step synthetic pathway to this compound and detail the analytical techniques required for its unambiguous characterization.

Synthesis of this compound: A Two-Step Approach

The synthesis of the target molecule is logically approached in two distinct stages: first, the construction of the 2,7-dimethyl-1,3-benzoxazole core, followed by the regioselective nitration to introduce the nitro group at the 5-position.

Sources

An In-depth Technical Guide to the Spectroscopic Properties of 2,7-Dimethyl-5-nitro-1,3-benzoxazole

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 2,7-Dimethyl-5-nitro-1,3-benzoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Benzoxazole derivatives are recognized for their diverse biological activities and unique photophysical characteristics, often serving as fluorescent probes and scaffolds for drug development.[1][2][3] This document offers an in-depth examination of the compound's electronic, vibrational, and nuclear magnetic resonance spectra. By integrating theoretical principles with detailed, field-proven experimental protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in the characterization and application of novel benzoxazole derivatives. We will explore its UV-Vis absorption, fluorescence, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic profiles, supplemented by insights from computational chemistry.

Introduction: The Benzoxazole Core in Modern Research

The benzoxazole scaffold is a privileged heterocyclic motif integral to numerous applications, from pharmaceuticals to organic electronics.[2] The fusion of a benzene ring with an oxazole ring creates a rigid, planar system with a unique electronic distribution, making it an ideal platform for designing molecules with specific functions. The introduction of substituents allows for fine-tuning of its physicochemical and biological properties.

In the case of This compound , the core is functionalized with two electron-donating methyl (-CH₃) groups and a potent electron-withdrawing nitro (-NO₂) group. This "push-pull" electronic configuration is anticipated to induce significant intramolecular charge transfer (ICT) characteristics, profoundly influencing its spectroscopic behavior. Understanding these properties is paramount for predicting molecular interactions, assessing environmental sensitivity, and designing advanced applications.

Caption: Proposed synthetic workflow for the target compound.

Protocol: Sample Preparation for Spectroscopy

The choice of solvent and concentration is critical as it can significantly influence spectroscopic outcomes, particularly for compounds with ICT characteristics. [4]

-

Stock Solution Preparation: Accurately weigh ~1-5 mg of the purified solid compound. Dissolve in a Class A 10 mL volumetric flask using a solvent of high purity (e.g., spectroscopic grade cyclohexane, acetonitrile, or ethanol). This creates a stock solution of approximately 0.5-2.5 mM.

-

Solvent Selection: To investigate solvatochromic effects, prepare samples in a range of solvents with varying polarity (e.g., hexane (non-polar), dichloromethane (polar aprotic), and methanol (polar protic)).

-

UV-Vis Analysis: Dilute the stock solution to a final concentration of 10-50 µM. The absorbance should ideally be within the optimal range of the spectrophotometer (0.1 - 1.0 A.U.).

-

Fluorescence Analysis: Further dilute the UV-Vis sample to a concentration where the absorbance at the excitation wavelength is less than 0.1 A.U. to avoid inner filter effects.

-

NMR Analysis: Dissolve 5-10 mg of the compound in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure complete dissolution. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.

-

IR Analysis: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade KBr. Press the mixture into a transparent disk using a hydraulic press.

Electronic Spectroscopy: A Window into Molecular Orbitals

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence, probes the transitions of electrons between molecular orbitals. For this compound, these transitions are dominated by π → π* and n → π* excitations within the conjugated system. [5]

UV-Vis Absorption Spectroscopy

The absorption of UV-visible light promotes electrons from a ground state to a higher energy excited state. The spectrum is characterized by the wavelength of maximum absorption (λₘₐₓ) and the molar extinction coefficient (ε), which is a measure of the probability of the transition. The presence of the nitro group is expected to cause a red-shift (bathochromic shift) in the absorption bands compared to the unsubstituted benzoxazole core.

Expected Absorption Characteristics:

-

π → π Transitions:* Intense absorption bands are expected in the UV region, arising from the extended π-conjugated system of the benzoxazole ring.

-

n → π Transitions:* A weaker, lower-energy (longer wavelength) band may be observed, originating from the non-bonding electrons on the oxygen and nitrogen atoms of the nitro and oxazole groups. [5]* Solvatochromism: The position of λₘₐₓ is expected to shift with solvent polarity, a hallmark of molecules with significant ICT character. [4] Table 1: Predicted UV-Vis Absorption Data

| Solvent | Polarity Index | Predicted λₘₐₓ (nm) | Predicted ε (M⁻¹cm⁻¹) | Transition Type |

| Hexane | 0.1 | ~330-345 | ~12,000 - 15,000 | π → π* (ICT) |

| Acetonitrile | 5.8 | ~340-360 | ~13,000 - 16,000 | π → π* (ICT) |

| Ethanol | 4.3 | ~345-365 | ~13,500 - 16,500 | π → π* (ICT) |

Fluorescence Spectroscopy

Fluorescence is the emission of light from a molecule as it relaxes from an excited singlet state to the ground state. The 7-nitro-2,1,3-benzoxadiazole (NBD) group, structurally analogous to the nitro-benzoxazole system, is a well-known fluorophore whose emission is highly sensitive to the local environment. [1][6]However, it is crucial to note that many nitro-aromatic compounds are weak emitters or non-fluorescent at room temperature due to efficient intersystem crossing to the triplet state or other non-radiative decay pathways. [7] Expected Fluorescence Characteristics:

-

Emission Wavelength: Emission is expected in the visible region of the spectrum.

-

Stokes Shift: A significant Stokes shift (the difference in wavelength between the absorption and emission maxima) is anticipated due to geometric relaxation in the excited state, which is typical for ICT compounds. [8]* Environmental Sensitivity: The fluorescence intensity and emission maximum are expected to be highly dependent on solvent polarity.

Table 2: Predicted Fluorescence Data

| Solvent | Excitation λₘₐₓ (nm) | Predicted Emission λₘₐₓ (nm) | Predicted Stokes Shift (cm⁻¹) | Predicted Quantum Yield (Φ) |

| Hexane | ~340 | ~450-480 | ~7500 - 9500 | Low (< 0.1) |

| Acetonitrile | ~355 | ~500-530 | ~9000 - 11000 | Very Low (< 0.05) |

| Ethanol | ~360 | ~520-550 | ~9500 - 11500 | Very Low (< 0.05) |

digraph "Jablonski" { graph [fontname="Helvetica", fontsize=10]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];// Energy levels S0 [label="S₀ (Ground State)", pos="0,0!"]; S1 [label="S₁ (Excited Singlet)", pos="0,4!"]; T1 [label="T₁ (Excited Triplet)", pos="2,3!"]; S1_vib [label="Vibrational Levels", shape=none, pos="-1.5,4.5!", fontcolor="#5F6368"]; S0_vib [label="Vibrational Levels", shape=none, pos="-1.5,0.5!", fontcolor="#5F6368"]; // Transitions S0 -> S1 [label="Absorption", color="#4285F4", style=bold, arrowhead=vee]; S1 -> S0 [label="Fluorescence", color="#34A853", style="bold, arrowhead=vee", pos="1.5,2!"]; S1 -> T1 [label="Intersystem\nCrossing", color="#EA4335", style=dashed, arrowhead=vee]; T1 -> S0 [label="Phosphorescence\n(Non-radiative for nitro compounds)", color="#FBBC05", style=dashed, arrowhead=vee]; // Vibrational relaxation edge [style=dotted, arrowhead=none, color="#5F6368"]; S1_top [pos="0,5!", shape=point, style=invis]; S1_top -> S1 [label="Vibrational\nRelaxation"];

}

Caption: Jablonski diagram illustrating electronic transitions.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making FT-IR an invaluable tool for structural confirmation.

Protocol: Acquiring an FT-IR Spectrum (KBr Pellet)

-

Ensure the sample and KBr are completely dry to avoid a broad O-H signal from water.

-

Thoroughly grind the sample and KBr in an agate mortar and pestle.

-

Transfer the powder to a pellet-forming die and apply pressure (8-10 tons) for several minutes.

-

Carefully remove the transparent or translucent pellet and place it in the spectrometer's sample holder.

-

Record a background spectrum of the empty sample chamber.

-

Record the sample spectrum from approximately 4000 to 400 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3100 - 3000 | C-H stretch | Aromatic | Medium-Weak |

| 2980 - 2850 | C-H stretch | Methyl (-CH₃) | Medium |

| ~1620 - 1600 | C=N stretch | Oxazole Ring | Medium-Strong |

| 1580 - 1450 | C=C stretch | Aromatic Ring | Strong, Multiple Bands |

| ~1550 - 1520 | N-O asymmetric stretch | Nitro (-NO₂) | Strong |

| ~1355 - 1335 | N-O symmetric stretch | Nitro (-NO₂) | Strong |

| ~1250 - 1200 | C-O-C asymmetric stretch | Oxazole Ring | Strong |

| ~1100 - 1000 | C-O-C symmetric stretch | Oxazole Ring | Medium |

Reference data from similar structures suggest these assignments.[2][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the precise molecular structure of an organic compound in solution. It provides detailed information about the connectivity and chemical environment of individual atoms.

¹H NMR Spectroscopy

Proton (¹H) NMR reveals the number of different types of protons, their electronic environments, and their proximity to other protons. The electron-withdrawing nitro group will deshield nearby protons, shifting their signals downfield (to higher ppm values), while the electron-donating methyl groups will have a slight shielding effect.

Table 4: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | ~8.2 - 8.4 | d (doublet) | J ≈ 2.0 - 2.5 Hz | 1H |

| H-6 | ~7.8 - 8.0 | d (doublet) | J ≈ 2.0 - 2.5 Hz | 1H |

| C2-CH₃ | ~2.6 - 2.8 | s (singlet) | - | 3H |

| C7-CH₃ | ~2.5 - 2.7 | s (singlet) | - | 3H |

The small coupling constant between H-4 and H-6 is characteristic of meta-coupling on a benzene ring.

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR provides information about the carbon skeleton of the molecule.

Table 5: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon Label | Predicted δ (ppm) |

| C2 | ~160 - 165 |

| C3a | ~148 - 152 |

| C7a | ~140 - 145 |

| C5 (C-NO₂) | ~142 - 147 |

| C7 (C-CH₃) | ~130 - 135 |

| C4 | ~120 - 125 |

| C6 | ~115 - 120 |

| C2-CH₃ | ~14 - 18 |

| C7-CH₃ | ~18 - 22 |

The Role of Computational Chemistry

Modern spectroscopic analysis is frequently augmented by computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). [11][12]These in silico techniques provide a powerful means to predict and validate experimental findings.

-

DFT: Used for geometry optimization to find the most stable molecular conformation. It can accurately predict vibrational frequencies (IR) and NMR chemical shifts. [11][12]* TD-DFT: Used to calculate the energies of electronic excited states, allowing for the prediction of UV-Vis absorption spectra. [4][11] By comparing computed spectra with experimental data, a deeper and more confident assignment of spectroscopic features can be achieved.

Caption: Workflow for computational spectroscopic analysis.

Conclusion

This compound possesses a rich spectroscopic profile defined by its substituted benzoxazole core. Its electronic properties are dominated by strong π → π* transitions with significant intramolecular charge transfer character, leading to pronounced solvatochromism. While its fluorescence is likely to be weak, its environmental sensitivity could be exploited in sensing applications. The vibrational and nuclear magnetic resonance spectra provide an unambiguous fingerprint for structural confirmation, with chemical shifts and vibrational frequencies that are highly sensitive to the electronic push-pull nature of its substituents. The methodologies and predictive data presented in this guide offer a robust framework for the empirical investigation and rational design of novel applications for this and related heterocyclic compounds.

References

-

SciELO. (2023, February 17). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Retrieved from [Link]

-

Del Zoppo, M., et al. (n.d.). A spectroscopic study of the optical properties of a nitrobenzoxadiazole derivative in solution. IRIS . Retrieved from [Link]

-

Frizon, T. E. A., et al. (n.d.). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers. Retrieved from [Link]

-

(2011, January 17). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Retrieved from [Link]

-

Machado, A. E. H., et al. (2008). Study of the spectroscopic properties and first hyperpolarizabilities of disperse azo dyes derived from 2-amino-5-nitrothiazole. ResearchGate. Retrieved from [Link]

-

Cîrcu, V., et al. (2024, March 28). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. MDPI. Retrieved from [Link]

-

(n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Retrieved from [Link]

-

Ricci, G., et al. (n.d.). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. PubMed. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro‑2,1,3-benzoxadiazol-4-amine Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. Retrieved from [Link]

-

Mary, Y. S., et al. (2014, January 21). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 5-nitro-2-phenylbenzoxazole. Retrieved from [Link]

-

Kakkar, S., et al. (n.d.). (PDF) Benzoxazole derivatives: design, synthesis and biological evaluation. ResearchGate. Retrieved from [Link]

-

Patil, S. A., et al. (n.d.). Crystal structure and spectroscopic properties of (E)-1,3-dimethyl-2-[3-(4-nitrophenyl)triaz-2-enylidene]. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II), and 2,4-dinitrophenol (III). Retrieved from [Link]

-

da Silva, A. B. F., et al. (n.d.). Computational Study of Electronic Effects from β-Substituents on the Tautomerism of Naphthazarin Derivatives. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic, antimicrobial and computational study of novel benzoxazole derivative | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). The NMR data of compounds 1-3 and 6 (J in Hz). Retrieved from [Link]

-

MDPI. (2022, January 14). 1,3-Dimethyl-3′,5-diphenyl-1,5-dihydro-2H,5′H-spiro[furo[2,3-d]pyrimidine-6,4′-isoxazole]-2,4,5′(3H)-trione. Retrieved from [Link]

-

Beijing Institute of Technology. (n.d.). Computational studies on the structure and detonation properties of nitro-substituted triazole-furazan derivatives. Retrieved from [Link]

Sources

- 1. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. re.public.polimi.it [re.public.polimi.it]

- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 6. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 9. scielo.br [scielo.br]

- 10. esisresearch.org [esisresearch.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Crystal Structure Analysis of 2,7-Dimethyl-5-nitro-1,3-benzoxazole: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of the novel heterocyclic compound, 2,7-Dimethyl-5-nitro-1,3-benzoxazole. Benzoxazole scaffolds are of significant interest in medicinal chemistry, and understanding their precise three-dimensional structure is paramount for rational drug design and development.[1][2] This document details the entire workflow, from a plausible chemical synthesis and single-crystal growth strategy to advanced analytical techniques including single-crystal X-ray diffraction (SC-XRD), Hirshfeld surface analysis, and complementary Density Functional Theory (DFT) calculations. By presenting this as a detailed case study, we aim to equip researchers, crystallographers, and drug development professionals with the rationale behind experimental choices and the framework for interpreting structural data to inform critical development decisions, such as structure-activity relationship (SAR) studies and polymorphism screening.

Introduction: The Strategic Importance of this compound

The benzoxazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal building block for designing molecules that can selectively interact with biological targets.

The subject of this guide, this compound, is a hypothetical compound of strategic interest. The inclusion of methyl groups at the 2 and 7 positions can enhance binding affinity through hydrophobic interactions and influence the molecule's metabolic stability. More critically, the nitro group at the 5-position is a powerful electron-withdrawing group known to significantly modulate the electronic properties of a molecule.[3] In drug design, nitro groups can act as bio-reductive "warheads," being activated under specific physiological conditions (like the hypoxic environment of tumors) to exert a therapeutic effect.[4] They can also serve as crucial hydrogen bond acceptors, dictating molecular recognition at a receptor binding site.

However, the promising pharmacology of nitro-containing compounds is often balanced by challenges related to toxicity and pharmacokinetics.[5][6] Therefore, a precise understanding of the molecule's three-dimensional geometry, crystal packing, and intermolecular interactions is not merely academic; it is a critical prerequisite for predicting its behavior in vivo and guiding further optimization. This guide provides the blueprint for obtaining and interpreting that essential structural data.

Part I: Synthesis and Crystallization

The successful outcome of any crystallographic analysis hinges on the quality of the single crystal. This section outlines a robust, two-step synthesis for the target compound followed by a detailed crystallization protocol.

Proposed Synthetic Pathway

The synthesis is designed in two stages: first, the formation of the 2,7-dimethylbenzoxazole core, followed by regioselective nitration.

Step 1: Synthesis of 2,7-Dimethyl-1,3-benzoxazole

The most direct route involves the condensation of 2-amino-6-methylphenol with acetic anhydride. This is a well-established method for forming the oxazole ring.[7][8]

-

Protocol:

-

To a solution of 2-amino-6-methylphenol (1.0 eq) in glacial acetic acid, add acetic anhydride (1.2 eq).

-

Reflux the mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Neutralize the solution with sodium bicarbonate to precipitate the crude product.

-

Filter the solid, wash with water, and dry under vacuum.

-

Purify the crude product by column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) to yield pure 2,7-Dimethyl-1,3-benzoxazole.

-

Step 2: Nitration to this compound

The nitration of the benzoxazole ring is expected to occur preferentially at the 5-position due to the directing effects of the fused ring system.[9] A standard nitrating mixture of nitric acid and sulfuric acid is employed.

-

Protocol:

-

Cool concentrated sulfuric acid to 0°C in an ice bath.

-

Slowly add 2,7-Dimethyl-1,3-benzoxazole (1.0 eq) to the cold sulfuric acid with stirring, ensuring the temperature remains below 5°C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0°C.

-

Add the nitrating mixture dropwise to the solution of the benzoxazole, maintaining the temperature at 0°C.

-

Stir the reaction at 0°C for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the resulting yellow solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

-

The crude this compound is then taken for crystallization.

-

Single Crystal Growth

The goal is to produce a single crystal, typically 0.1-0.3 mm in size, free of defects.[10] Slow evaporation is a reliable technique for achieving this with novel organic compounds. The choice of solvent is critical; a solvent system in which the compound has moderate solubility is ideal.

-

Protocol:

-

Screen various solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) to determine a suitable system where the compound is soluble when heated but sparingly soluble at room temperature. An ethanol/water or acetone/hexane mixture is often a good starting point.

-

Prepare a saturated solution of the purified compound in the chosen solvent system at a slightly elevated temperature (e.g., 40-50°C).

-

Filter the hot solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Cover the vial with parafilm and pierce it with a needle a few times to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment (e.g., a desiccator in a quiet part of the lab) at a constant temperature.

-

Monitor the vial over several days to weeks for the formation of well-defined, X-ray quality single crystals.

-

Part II: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[10] It provides detailed information on bond lengths, angles, and the overall molecular conformation.

Data Collection

-

Protocol:

-

Crystal Selection & Mounting: Under a polarized light microscope, select a suitable crystal with sharp edges and no visible cracks. Mount the crystal on a cryo-loop using a minimal amount of cryo-protectant oil.

-

Mounting on Diffractometer: Attach the loop to a goniometer head and place it on the diffractometer.

-

Cryo-cooling: Immediately flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K). This minimizes thermal motion and radiation damage during data collection.

-

Data Collection Strategy: Use the diffractometer's software to determine the unit cell and crystal lattice. A data collection strategy is then calculated to ensure complete and redundant data are collected.[11] This typically involves a series of scans (e.g., omega and phi scans) covering a full sphere of reciprocal space.[12]

-

Data Acquisition: Launch the data collection run. A modern CCD or CMOS detector will acquire hundreds of diffraction images as the crystal is rotated in the X-ray beam.[13]

-

Structure Solution and Refinement

The raw diffraction images are processed to yield a list of reflection intensities. This data is then used to solve and refine the crystal structure. The SHELX suite of programs is the industry standard for small-molecule crystallography.[14][15]

-

Protocol:

-

Data Integration and Scaling: Process the raw images using software like XDS or SAINT. This step locates the diffraction spots, measures their intensities, and applies corrections for experimental factors, yielding a reflection file (.hkl).[16]

-

Structure Solution (SHELXT or SHELXS): The phase problem is solved using direct methods, which mathematically derive initial phase estimates from the reflection intensities.[14] This typically reveals the positions of most non-hydrogen atoms, providing an initial molecular model.

-

Structure Refinement (SHELXL): This is an iterative process of least-squares fitting to improve the agreement between the observed diffraction data and the data calculated from the atomic model.[15]

-

Initially, refine atom positions and isotropic displacement parameters.

-

Assign atom types (C, N, O) based on chemical sense and electron density maps.

-

Introduce anisotropic displacement parameters (ADPs) for non-hydrogen atoms, which model atomic motion as ellipsoids.

-

Locate hydrogen atoms from the difference Fourier map or place them in calculated positions.

-

Refine the model until convergence is reached, indicated by a stable R1 value (typically < 5%) and a goodness-of-fit (GooF) value close to 1.0.

-

-

Validation: The final structure is validated using tools like PLATON or the IUCr's checkCIF service to ensure its geometric and crystallographic soundness. The final output is a Crystallographic Information File (CIF).

-

Part III: Structural Interpretation and Advanced Analysis (A Case Study)

As no published structure exists for this specific molecule, we will discuss the expected results based on known chemical principles and data from structurally related compounds.

Hypothetical Crystallographic Data

The molecule is expected to crystallize in a common centrosymmetric space group, such as P2₁/c or P-1, which are prevalent for organic molecules.

| Parameter | Expected Value | Significance |

| Chemical Formula | C₉H₈N₂O₃ | Defines the atomic composition. |

| Formula Weight | 192.17 | Molar mass of the compound. |

| Crystal System | Monoclinic | Describes the basic crystal lattice shape. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| a (Å) | 8.0 - 12.0 | Unit cell dimension. |

| b (Å) | 5.0 - 9.0 | Unit cell dimension. |

| c (Å) | 15.0 - 20.0 | Unit cell dimension. |

| β (°) | 95.0 - 105.0 | Unit cell angle for a monoclinic system. |

| V (ų) | 1100 - 1500 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| R1 [I > 2σ(I)] | < 0.05 | A primary indicator of the quality of the refinement. |

| wR2 (all data) | < 0.15 | A secondary indicator of refinement quality. |

| Goodness-of-Fit (S) | ~1.0 | Should be close to 1 for a good model. |

Molecular Structure and Conformation

The benzoxazole core is expected to be nearly planar. The key structural questions to be answered are the precise bond lengths, which reveal the degree of electron delocalization, and the orientation of the nitro and methyl groups relative to the ring. The C-NO₂ bond will likely show some rotation, and the planarity of this group with the aromatic ring will be a key determinant of its electronic influence.

Analysis of Intermolecular Interactions with Hirshfeld Surfaces

Crystal packing is governed by a network of non-covalent interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.[17][18] The surface is mapped around a molecule, and the color coding indicates the nature and strength of intermolecular contacts.

-

d_norm Surface: This property, mapped onto the Hirshfeld surface, highlights key interactions.

-

Red spots: Indicate close contacts, typically strong hydrogen bonds (e.g., C-H···O interactions involving the nitro group).

-

White areas: Represent contacts around the van der Waals separation.

-

Blue areas: Indicate longer contacts.

-

-

2D Fingerprint Plots: These plots quantify the contribution of different interaction types to the overall crystal packing. For this molecule, significant contributions are expected from H···H, O···H/H···O, and C···H/H···C contacts, with potential for π-π stacking interactions between the planar benzoxazole rings.

Part IV: Computational Analysis (DFT)

Density Functional Theory (DFT) calculations provide a powerful complement to experimental X-ray data. They allow for the analysis of the molecule's intrinsic properties in the absence of crystal packing forces.

Geometry Optimization

-

Protocol:

-

Use the atomic coordinates from the refined CIF file as the starting geometry.

-

Perform a full geometry optimization in the gas phase using a suitable DFT functional (e.g., B3LYP or ωB97X-D) and basis set (e.g., 6-311++G(d,p)).[19][20] This is readily accomplished with software like Gaussian or ORCA.

-

A frequency calculation must be performed on the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies).

-

-

Rationale: Comparing the optimized gas-phase geometry with the solid-state X-ray structure reveals the subtle conformational changes induced by crystal packing forces.

Electronic Properties

-

Molecular Electrostatic Potential (MEP) Map: The MEP map visualizes the electrostatic potential on the molecule's surface. Regions of negative potential (red/yellow) indicate electron-rich areas prone to electrophilic attack (e.g., the oxygen atoms of the nitro group), while positive potential regions (blue) are electron-poor and susceptible to nucleophilic attack. This map is invaluable for predicting sites of non-covalent interactions.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between them (the HOMO-LUMO gap) is an indicator of chemical stability. For this molecule, the LUMO is expected to be localized over the nitro-substituted aromatic ring, highlighting its electron-accepting character.

Implications for Drug Development

The comprehensive structural data obtained from this workflow directly impacts key decisions in the drug development pipeline.

-

Structure-Activity Relationship (SAR): The precise 3D structure provides the empirical basis for computational modeling, such as molecular docking. Knowing the exact orientation of the nitro and methyl groups allows for the design of new analogues with improved binding affinity and selectivity for a biological target.

-

Polymorphism Screening: Many active pharmaceutical ingredients (APIs) can exist in multiple crystalline forms, or polymorphs, which can have different solubilities, stabilities, and bioavailabilities.[21][22][23] The crystal structure determined here represents only one possible form. The knowledge of its packing motifs and intermolecular interactions is the first and most critical step in designing experiments to screen for other polymorphs, ensuring that the most stable and effective form of the drug is developed.[24][25]

Conclusion

This technical guide has outlined a complete, state-of-the-art workflow for the crystal structure analysis of this compound. By integrating chemical synthesis, meticulous crystallization, high-precision single-crystal X-ray diffraction, and advanced computational analysis, a complete structural picture of the molecule can be developed. This multi-faceted approach provides not just a static image of the molecule, but a deep understanding of its conformational and electronic properties, as well as the intermolecular forces that govern its solid-state behavior. For drug development professionals, this level of detailed structural insight is indispensable for accelerating the journey from a promising lead compound to a safe and effective therapeutic agent.

References

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (n.d.). Scirp.org. Retrieved January 20, 2026, from [Link]

-

Nitro group: Significance and symbolism. (2025, August 25). AyurEx. Retrieved January 20, 2026, from [Link]

- Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmacy and Sciences, 5(1), 1-7.

-

Hirshfeld Surface. (n.d.). CrystalExplorer. Retrieved January 20, 2026, from [Link]

- Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.

- Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13(2), 57-85.

-

Nitro Group Containing Drugs. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

- Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32.

- Dunitz, J. D., & Gavezzotti, A. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Pharmaceuticals, 15(8), 1013.

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Creative Biostructure. Retrieved January 20, 2026, from [Link]

-

Sheldrick, G. M. (n.d.). The SHELX package. MIT OpenCourseWare. Retrieved January 20, 2026, from [Link]

- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.

-

Polymorphism in Drugs: Why Crystal Forms Matter. (2025, May 1). PharmaCores. Retrieved January 20, 2026, from [Link]

- Chen, A. M., & Z Klosinski, L. (2019). Crystal polymorphism in chemical process development. Current Opinion in Drug Discovery & Development, 12(6), 848-860.

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved January 20, 2026, from [Link]

-

SHELXL-97. (n.d.). Retrieved January 20, 2026, from [Link]

- Papoutsakis, D., & Milios, C. J. (2021). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Magnetochemistry, 7(5), 63.

-

Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). Retrieved January 20, 2026, from [Link]

-

X-ray crystallography. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

-

Crystal Polymorphism in Chemical Process Development. (n.d.). Bohrium. Retrieved January 20, 2026, from [Link]

- Skubák, P. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(2), 48-51.

-

(PDF) Crystal Polymorphism in Pharmaceutical Science. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

- Wlodawer, A., & Dauter, Z. (2017). Data Collection for Crystallographic Structure Determination. Methods in Molecular Biology, 1607, 241-266.

-

Müller, P. (n.d.). Refinement of Disorder with SHELXL. Retrieved January 20, 2026, from [Link]

- Khodadadi, A., et al. (2021). DFT calculations towards the geometry optimization, electronic structure, infrared spectroscopy and UV–vis analyses of Favipiravir adsorption on the first-row transition metals doped fullerenes; a new strategy for COVID-19 therapy. Scientific Reports, 11(1), 1-15.

- Rathi, A., et al. (2024). computational study of molecular geometry, electronic properties and reactivity parameters of deltamethrin: a dft analysis.

- Fomichev, V., et al. (2025). On the practical applicability of modern DFT functionals for chemical computations.

- Jha, G. (2022, December 31).

- Grimme, S., & Brandenburg, J. G. (2021). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry.

-

Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

- Li, Y., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(19), 6825.

-

Nitration Reaction of benzoxazole. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

- Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 92.

-

Studies in the Synthesis of Benzoxazole Compounds. (n.d.). CORE. Retrieved January 20, 2026, from [Link]

- Direct nitration of five membered heterocycles. (2025, August 6).

- Shackelford, S. A., et al. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(3), 179-191.

- Kumar, S., et al. (2023). Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Beilstein Journal of Organic Chemistry, 19, 1488-1495.

Sources

- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Nitro group: Significance and symbolism [wisdomlib.org]

- 4. svedbergopen.com [svedbergopen.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]

- 8. Benzoxazole synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. geo.umass.edu [geo.umass.edu]

- 14. ocw.mit.edu [ocw.mit.edu]

- 15. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 16. portlandpress.com [portlandpress.com]

- 17. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 18. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 19. DFT calculations towards the geometry optimization, electronic structure, infrared spectroscopy and UV–vis analyses of Favipiravir adsorption on the first-row transition metals doped fullerenes; a new strategy for COVID-19 therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]

- 21. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]

- 23. Crystal polymorphism in chemical process development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Crystal Polymorphism in Chemical Process Development: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 25. researchgate.net [researchgate.net]

Quantum Chemical Blueprint for 2,7-Dimethyl-5-nitro-1,3-benzoxazole: A Technical Guide for Drug Discovery

Introduction: The Benzoxazole Scaffold and the Imperative for In-Silico Characterization

The benzoxazole core, a bicyclic heteroaromatic system, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific biological activity of these molecules is intimately tied to their three-dimensional structure and electronic landscape. The title compound, 2,7-Dimethyl-5-nitro-1,3-benzoxazole, incorporates key substituents that are anticipated to modulate its physicochemical and, consequently, its biological properties. The methyl groups can enhance lipophilicity and introduce steric factors, while the nitro group, a potent electron-withdrawing moiety, can significantly alter the molecule's electronic distribution, reactivity, and potential for intermolecular interactions.

Quantum chemical calculations offer a powerful lens to dissect these molecular attributes before committing to laborious and expensive synthetic and experimental screening efforts.[1] By employing methods like Density Functional Theory (DFT), we can construct a detailed "quantum blueprint" of the molecule, predicting its geometry, stability, and electronic behavior. This in-depth technical guide outlines a robust computational protocol for the comprehensive quantum chemical characterization of this compound, providing a foundational dataset for researchers in drug development.

Computational Methodology: A Self-Validating Protocol

The cornerstone of reliable computational chemistry lies in a well-justified and robust methodology. For a molecule of this nature, Density Functional Theory (DFT) offers an optimal balance of computational accuracy and efficiency. This protocol is designed to be self-validating, where the convergence of results from different analyses reinforces the overall picture of the molecule's properties.

The "Why" Behind Our Choices:

-

Software: All calculations will be performed using a widely recognized quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

-

Level of Theory (Functional): We will employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP has a long-standing track record of providing reliable results for a wide range of organic molecules, particularly for geometries and vibrational frequencies.

-

Basis Set: The 6-311++G(d,p) basis set will be utilized. This choice is deliberate:

-

6-311G: A triple-zeta basis set that provides a more flexible description of the valence electrons compared to smaller basis sets.

-

++: Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately describing the behavior of electrons far from the nucleus, which is particularly important for anions and systems with lone pairs, like the nitro and oxazole groups.

-

(d,p): Polarization functions are included for both heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is essential for accurately representing chemical bonds and non-covalent interactions.

-

This combination of functional and basis set provides a high level of theory that is well-suited for capturing the nuanced electronic effects within this compound.

Key Quantum Chemical Analyses: A Step-by-Step Workflow

The following sections detail the critical quantum chemical calculations to be performed, forming a comprehensive workflow for characterizing the target molecule.

Caption: A streamlined workflow for the quantum chemical characterization of this compound.

Geometry Optimization: Unveiling the Most Stable Structure

Purpose: To determine the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule on its potential energy surface.

Protocol:

-

Molecule Construction: Build the initial 3D structure of this compound using a molecular editor like GaussView or Avogadro.

-

Input File Preparation: Create an input file specifying the B3LYP functional and 6-311++G(d,p) basis set.

-

Execution: Submit the calculation to the quantum chemistry software. The optimization algorithm will iteratively adjust the molecular geometry to minimize the total energy.

-

Convergence Check: Ensure the optimization has converged according to the software's default criteria (typically monitoring forces and displacements).

Expected Output: The optimized Cartesian coordinates of the molecule, from which key geometrical parameters can be extracted.

Data Presentation:

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C-C (aromatic) | Illustrative: ~1.39-1.41 |

| C-N (nitro) | Illustrative: ~1.48 | |

| N-O (nitro) | Illustrative: ~1.22 | |

| C-O (oxazole) | Illustrative: ~1.36 | |

| C-N (oxazole) | Illustrative: ~1.31 | |

| Bond Angles | O-N-O (nitro) | Illustrative: ~124° |

| C-C-N (nitro) | Illustrative: ~118° | |

| Dihedral Angles | C-C-N-O (nitro) | Illustrative: Defines the twist of the nitro group |

Note: The values presented are illustrative and would be replaced with the actual calculated data.

Vibrational Frequency Analysis: Probing Molecular Motion and Stability

Purpose: To confirm that the optimized geometry is a true energy minimum and to predict the molecule's infrared (IR) and Raman spectra.

Protocol:

-

Prerequisite: A successfully completed geometry optimization.

-

Calculation Type: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.

-

Imaginary Frequencies: Check the output for imaginary frequencies. The absence of imaginary frequencies confirms that the structure is a true minimum. One or more imaginary frequencies indicate a transition state or a higher-order saddle point, requiring further geometry refinement.

Expected Output: A list of vibrational frequencies and their corresponding IR and Raman intensities.

Data Presentation:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

| 1 | Illustrative: ~3100 | High | Low | C-H stretch (aromatic) |

| 2 | Illustrative: ~2950 | Medium | Medium | C-H stretch (methyl) |

| 3 | Illustrative: ~1550 | Very High | High | Asymmetric NO₂ stretch |

| 4 | Illustrative: ~1350 | Very High | Medium | Symmetric NO₂ stretch |

| 5 | Illustrative: ~1600 | Medium | High | C=N stretch (oxazole) |

Note: These are representative values. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data.

Frontier Molecular Orbital (FMO) Analysis: Understanding Reactivity and Electronic Transitions

Purpose: To analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's reactivity and electronic properties.

Protocol:

-

Prerequisite: A successfully completed geometry optimization.

-

Output Request: Ensure that the quantum chemistry software is instructed to output molecular orbital information.

-

Visualization: Use a visualization program to plot the HOMO and LUMO isosurfaces.

Expected Output: The energies of the HOMO and LUMO, and visual representations of these orbitals. From these energies, key chemical reactivity descriptors can be calculated.

Caption: Relationship between FMO energies and key chemical reactivity descriptors.

Data Presentation:

| Parameter | Symbol | Formula | Calculated Value (eV) | Interpretation |

| HOMO Energy | E_HOMO | - | Illustrative: -7.5 | Electron-donating ability |

| LUMO Energy | E_LUMO | - | Illustrative: -2.8 | Electron-accepting ability |

| Energy Gap | ΔE | E_LUMO - E_HOMO | Illustrative: 4.7 | Chemical stability, electronic transitions |

| Ionization Potential | I | -E_HOMO | Illustrative: 7.5 | Energy to remove an electron |

| Electron Affinity | A | -E_LUMO | Illustrative: 2.8 | Energy released when gaining an electron |

| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | Illustrative: 2.35 | Resistance to change in electron distribution |

| Electrophilicity Index | ω | μ² / (2η) | Illustrative: 2.9 | Propensity to accept electrons |

Note: These values are illustrative and would be derived from the actual HOMO and LUMO energies.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing Charge Distribution

Purpose: To create a color-coded map of the electrostatic potential on the molecule's electron density surface, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Protocol:

-

Prerequisite: A successfully completed geometry optimization.

-

Calculation Type: Perform a single-point energy calculation, requesting the generation of the electrostatic potential mapped onto the electron density surface.

-

Visualization: Use a molecular visualization tool to display the MEP surface.

Expected Output: A 3D map where colors indicate the electrostatic potential. Typically, red represents regions of high electron density (negative potential), while blue represents regions of low electron density (positive potential). Green indicates neutral regions.

Interpretation:

-

Red/Yellow Regions: Expected around the oxygen atoms of the nitro group and the oxygen and nitrogen atoms of the oxazole ring. These are sites susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

-

Blue Regions: Expected around the hydrogen atoms of the methyl groups and the aromatic ring. These are sites susceptible to nucleophilic attack.

The MEP map provides a powerful visual tool for predicting how the molecule will interact with other molecules, including biological targets like proteins and enzymes.

Data Interpretation and Application in Drug Development

The comprehensive dataset generated from these quantum chemical calculations provides invaluable insights for drug development:

-

Structure-Activity Relationship (SAR) Studies: The optimized geometry provides a basis for understanding how the molecule's shape influences its binding to a biological target.

-

Metabolic Stability Prediction: The HOMO and LUMO energies, along with the MEP map, can help identify sites on the molecule that are most susceptible to metabolic transformation (e.g., oxidation).

-

Reactivity and Toxicity: The electrophilicity index and the identification of electron-poor regions can indicate the potential for covalent interactions with biological macromolecules, which can be a mechanism of toxicity.

-

Pharmacophore Modeling: The MEP map is crucial for identifying key hydrogen bond donor and acceptor sites, which are fundamental components of pharmacophore models used in virtual screening.

-

Spectroscopic Characterization: The predicted IR and Raman spectra can aid in the experimental characterization and quality control of synthesized batches of the compound.

Conclusion

This in-depth technical guide provides a robust and scientifically grounded framework for the quantum chemical characterization of this compound. By systematically applying these computational protocols, researchers can generate a rich dataset that elucidates the molecule's structural, electronic, and reactivity properties. These in-silico insights are not merely academic; they provide a critical foundation for the rational design and optimization of novel benzoxazole-based therapeutics, ultimately accelerating the drug discovery pipeline.

References

- BenchChem. (2025). Quantum Chemical Calculations for 4-Methyl-5-nitro-2H-1,2,3-triazole.

- BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of Substituted Benzoxazoles.

- BenchChem. (2025). Quantum chemical calculations for benzoxazole derivatives.

-

MDPI. (2019). Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity. Retrieved from [Link]

-

MDPI. (2023). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Retrieved from [Link]

-

PubMed. (2006). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. Retrieved from [Link]

-

RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]

-

SpringerLink. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the In Silico Bioactivity Modeling of 2,7-Dimethyl-5-nitro-1,3-benzoxazole

This document provides a comprehensive, technically-grounded framework for the computational evaluation of 2,7-Dimethyl-5-nitro-1,3-benzoxazole. As drug discovery pivots towards predictive, cost-effective methodologies, in silico analysis stands as an indispensable first step in characterizing novel chemical entities.[1] This guide is structured not as a rigid protocol but as a logical, causality-driven workflow, mirroring the decision-making process of a computational drug discovery project. We will move from foundational molecular analysis to complex systems-level predictions, establishing a self-validating narrative for the potential bioactivity of our subject molecule.

The benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] The specific derivative, this compound, combines this active core with a nitroaromatic component, a group known to be pivotal in the bioactivity and toxicity profiles of many compounds.[5][6] Our objective is to dissect this molecule computationally to generate robust, testable hypotheses regarding its biological targets, mechanism of action, and drug-like potential.

Part 1: Foundational Physicochemical & Structural Analysis

Before engaging in complex biological simulations, we must first understand the intrinsic properties of the molecule. This initial characterization serves as the bedrock for all subsequent predictions. The first step is to generate a 3D conformer from a 2D representation (e.g., a SMILES string) and perform an energy minimization using a suitable force field like OPLS4 or MMFF94. This ensures a sterically favorable and energetically stable starting structure.

Protocol 1.1: Molecular Property Calculation

-

Input: Obtain the canonical SMILES or 2D structure of this compound.

-

Software: Utilize computational chemistry software such as Schrödinger's LigPrep, ChemDraw, or open-source tools like RDKit.

-

Descriptor Calculation: Compute a panel of key physicochemical descriptors.

-

Analysis: Evaluate these properties against established drug-likeness rules, such as Lipinski's Rule of Five, to gain a preliminary assessment of oral bioavailability potential.[7]

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight (MW) | ~206.18 g/mol | ≤ 500 g/mol | Yes |

| LogP (Octanol/Water) | ~2.5 - 3.0 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 (N, O in rings, O in nitro) | ≤ 10 | Yes |

| Molar Refractivity | ~55-60 | 40-130 | Yes |

| Topological Polar Surface Area (TPSA) | ~65-70 Ų | ≤ 140 Ų | Yes |

Insight & Causality: The initial property screen is a critical gating mechanism. A molecule that fails these basic rules (e.g., high molecular weight, poor LogP) is less likely to be a viable oral drug candidate, regardless of its biological activity. The predicted TPSA suggests the molecule may have good cell membrane permeability, a crucial factor for reaching intracellular targets.

Part 2: Target Hypothesis Generation & Docking Simulation

With a validated molecular structure, the next logical step is to identify potential protein targets. Given the presence of the benzoxazole core and the nitro group, we can explore several hypotheses. Benzoxazoles are known to interact with a variety of enzymes and receptors, including DNA gyrase, COX enzymes, and various kinases.[8][9][10] Nitroaromatic compounds have been investigated for antimicrobial and anthelmintic activities, with potential targets including enzymes like β-tubulin.[11][12]

Molecular docking simulates the binding of our ligand within the active site of a target protein, providing insights into binding affinity (scoring) and interaction modes (posing).

Workflow 2.1: Target-Based Molecular Docking

Caption: Workflow for a typical molecular docking experiment.

Protocol 2.2: Detailed Molecular Docking Steps

-

Target Selection: Identify and download a high-resolution crystal structure of a potential target protein from the Protein Data Bank (PDB), for instance, E. coli DNA Gyrase B (PDB ID: 5MMN).

-

Protein Preparation: Using a tool like Schrödinger's Protein Preparation Wizard or PDB2PQR, process the raw PDB file. This involves adding hydrogen atoms, assigning correct bond orders, removing non-essential water molecules, and performing a restrained energy minimization to relieve steric clashes. This step is critical for ensuring the protein's chemical accuracy.

-

Active Site Definition: Define the binding pocket for docking. This is typically done by generating a receptor grid centered on the co-crystallized native ligand or based on literature-defined active site residues.

-

Ligand Preparation: Process the 3D structure of this compound to generate possible ionization states at physiological pH (e.g., 7.4 ± 0.5) and various tautomers and stereoisomers.

-

Docking Execution: Perform the docking calculation using a validated algorithm like Glide or AutoDock Vina. The ligand's conformational flexibility is sampled within the defined grid, and poses are scored based on their fit and interaction energies.

-

Post-Docking Analysis:

-

Scoring: Analyze the docking scores (e.g., GlideScore, ΔG) to estimate binding affinity. Lower scores typically indicate better binding.

-

Pose Visualization: Visually inspect the top-ranked poses in a molecular graphics program (e.g., PyMOL, Maestro). Identify key interactions such as hydrogen bonds, π-π stacking, and hydrophobic contacts.[9] The planar benzoxazole ring is well-suited for π-stacking interactions.

-

Validation: A crucial self-validating step is to re-dock the co-crystallized ligand into the active site. A successful docking protocol should reproduce the experimental binding pose with a low root-mean-square deviation (RMSD < 2.0 Å).

-

| Target Protein (PDB ID) | Ligand | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| E. coli DNA Gyrase (5MMN) | Ciprofloxacin (Control) | -8.5 | Asp73, Gly77, Ser122 |

| E. coli DNA Gyrase (5MMN) | This compound | -7.2 | Asp73, Val71, Pro79 |

| Human COX-2 (5IKR) | Celecoxib (Control) | -9.1 | Arg513, Val523, Ser353 |

| Human COX-2 (5IKR) | This compound | -6.8 | Val523, Leu352, Tyr385 |

Part 3: Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR provides a mathematical correlation between the chemical structure of a series of compounds and their biological activity.[5] For nitroaromatic compounds, QSAR models have been successfully used to predict toxicity and other biological endpoints.[13][14][15][16] This approach is invaluable when experimental data for a series of related benzoxazole derivatives is available or can be generated.

Workflow 3.1: QSAR Model Development

Caption: The workflow for building and validating a QSAR model.

Protocol 3.2: Building a Predictive QSAR Model

-

Dataset Curation: Assemble a dataset of nitro-benzoxazole derivatives with experimentally measured bioactivity (e.g., IC₅₀ or LD₅₀ values).

-

Data Division: Split the dataset into a training set (typically 70-80%) for model building and a test set (20-30%) for external validation.[5]

-

Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors (e.g., using PaDEL-Descriptor or DRAGON software). These can include:

-

Topological: Kier flexibility index, molecular connectivity indices.[14]

-

Electronic: Energy of the Highest Occupied/Lowest Unoccupied Molecular Orbitals (HOMO/LUMO), dipole moment.

-

Physicochemical: LogP, TPSA, Molecular Weight.

-

-

Model Building: Use a statistical method, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Regression (SVR), to build a model correlating a subset of descriptors with the observed activity.[15][16]

-

Model Validation: This is the most critical phase for trustworthiness.

-

Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to assess robustness. Key metrics are the coefficient of determination (R²) and the cross-validated R² (Q²). A good model has R² > 0.6 and Q² > 0.5.

-

External Validation: Use the final model to predict the activity of the test set compounds. The predictive power is measured by R²_pred. A value > 0.6 is generally considered acceptable.

-

Y-Scrambling: Randomly shuffle the activity data and rebuild the model. The resulting model should have very low R² and Q² values, proving the original model is not due to chance correlation.[16]

-

A hypothetical QSAR equation for toxicity might look like: -log(LD₅₀) = 0.8 * LogP - 1.5 * LUMO_Energy + 0.05 * nNO₂ + 2.1

Insight & Causality: This equation suggests that toxicity increases with hydrophobicity (higher LogP) and the number of nitro groups (nNO₂), and is also dependent on the molecule's ability to accept electrons (LUMO energy).[15] This provides actionable insights for designing safer analogues, for example, by reducing LogP or modifying electronic properties.

Part 4: ADMET Profiling

A potent molecule is useless if it is rapidly metabolized, cannot be absorbed, or is highly toxic. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a cornerstone of modern in silico drug discovery.[1][17] Numerous computational models, many based on large-scale machine learning, can predict these complex endpoints.[18][19]

Protocol 4.1: Comprehensive ADMET Prediction

-

Platform Selection: Utilize a comprehensive ADMET prediction platform. Options include commercial software like ADMET Predictor® or Discovery Studio, and web servers like pkCSM and SwissADME.[17][20]

-

Property Prediction: Submit the structure of this compound and predict a suite of ADMET properties.

-

Analysis & Decision Making: Evaluate the predicted profile to identify potential liabilities.

| ADMET Parameter | Predicted Outcome | Implication / Causality |

| Absorption | ||

| Human Intestinal Absorption | High | Likely well-absorbed from the gut. |

| Caco-2 Permeability | High | Good passive diffusion across the intestinal wall. |

| P-gp Substrate | No | Less likely to be removed by efflux pumps, increasing bioavailability. |

| Distribution | ||

| BBB Permeability | Yes | Potential to cross the blood-brain barrier; a benefit for CNS targets but a liability otherwise.[21] |

| Plasma Protein Binding | High (~90%) | May have a longer duration of action, but lower free drug concentration. |

| Metabolism | ||

| CYP2D6/3A4 Inhibitor | Non-inhibitor | Lower risk of drug-drug interactions. |

| Sites of Metabolism | Nitro group, methyl groups | The nitro group is a common site for reduction by cytochrome P450 enzymes. |

| Excretion | ||

| Total Clearance | Low | Suggests a longer half-life in the body. |

| Toxicity | ||

| AMES Mutagenicity | Probable Positive | Nitroaromatic compounds are a structural alert for mutagenicity.[13] This is a significant red flag. |

| hERG Inhibition | Low Risk | Unlikely to cause cardiotoxicity via hERG channel blockade.[21] |

| Hepatotoxicity | Moderate Risk | Potential for liver toxicity, common with some nitro compounds. |

Workflow 4.2: ADMET-Based Decision Logic

Caption: Decision tree for advancing a compound based on its ADMET profile.

Part 5: Data Synthesis and Path Forward

The power of this in silico workflow lies not in any single prediction, but in the convergence of evidence from multiple orthogonal methods.

-

Physicochemical Profile: this compound exhibits drug-like properties according to Lipinski's rules, suggesting it is a good starting point for development.

-

Biological Targets: Molecular docking suggests plausible interactions with bacterial targets like DNA gyrase and inflammatory targets like COX-2, with moderate affinity. These hypotheses are computationally validated and ready for experimental testing.

-

Structure-Activity Landscape: QSAR modeling provides a framework for understanding how structural modifications would impact activity. If the goal is to reduce toxicity while maintaining efficacy, the QSAR equation can guide the synthesis of new analogues.

-

Safety & Liabilities: The ADMET profile is a double-edged sword. While absorption and distribution appear favorable, the predicted AMES mutagenicity associated with the nitro group is a major concern that must be addressed experimentally.

References

- In silico quantitative structure-toxicity relationship study of aromatic nitro compounds. (n.d.). National Library of Medicine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZAuVz1qGmr52q0C9g07Ka3rPRAR-LeStGfkraOzznOM-eW6wAs6iuRsOYtCaH0MUFicPqOy5hJGTPUrjPTxDzqLltrn8x4w__1LWs7xGwoEQV4ccqiY9Q8KRIJoY3Q2xUeEo=]

- Roy, K., & Ghosh, G. (2005). In Silico Quantitative Structure–Toxicity Relationship Study of Aromatic Nitro Compounds. QSAR & Combinatorial Science, 24(7), 836-844. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxb90vD_Mkm6FXhS1VsmTuukx6h8WAKkzWa7SMdwqW-VeniG5MjuTvdIlHf7L-ibnxF2wYk1es4e2YEZe6Lcci7v5zAZK-XCoSZC4tFSVjVxYIw5lBZ8xZ9AIeiXyJmIvSnMHptBYJbjAdGwSewZtAsWLVISRBOzBev8crWNvm3ATa_35qUnWiQRAURSJA7mnwhUC1BQkno9btLS5ku-CUzb6my7_uCOslpeL9IKogejWQcD_7FlUq1xNvFpAjq5_6DaxNFBwppk_CLpmO8GQ=]

- Kumar, A., et al. (2022). Benzoxazole Derivatives: Qsar and Molecular Docking Studies. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1b8KSdj0q47-bY_V7NHM4FuPUhw3PHJdhQeUEF96YfAFUQO0Z5Rn8VXTIvMgWhBKYq2ziUlPRIkEx03ZYCBCaF75KGV3FiWarGTeUajeWjJ8sJo74pzeXPOPxr3BMu2sMdjA7DFTZm6bawfX0F9mKdVEe6F_Wz0JXq-IpdF0NoDrZPl3cPOx4BX7NF81MRxhWrecGMcOKQ4P2EJwPESU2KFHDOv-dPg==]

- Huang, T., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(16), 8557. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8395302/]

- Guba, W., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtuoevqZ4YWlWsZx211y1SRJMLbwXpYx76XZEUYx6WJVkSy-CSQsx_49d8euAC93zjOjYVnESw3iHJKJ-DzqReP1kP6S-KEIT7HYaAeI766fKdIj7vO9nnJ809vg6_WaQZ1Rj8r-svzISVp-eU_DslrreMPoZ7Tytw7r5f2F0pRMASdlQ0CLfeKn4nznDHbXv0FJq98kR-5c8rPGyCA21E_Yoto-hG7wRqsDLvL_HaJy-4VowZ6ROYqJoxP8IUTmltzgoHVdYdPwU=]

- Daghighi, A., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. Toxics, 10(12), 746. [https://www.mdpi.com/2305-6304/10/12/746]

- Zhang, M., et al. (2018). Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. Molecules, 23(10), 2483. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222684/]

- Guba, W., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry, 66(20), 14034–14044. [https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c00995]

- Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [https://www.deeporigin.com/glossary/admet-predictions]

- Daghighi, A., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. Toxics, 10(12), 746. [https://pubmed.ncbi.nlm.nih.gov/36548579/]

- Đulović, A., et al. (2022). In Silico Study of Microbiologically Active Benzoxazole Derivatives. Pharmaceutical Journal of Bosnia and Herzegovina, 8(1), 21-30. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkUwDiUUHkJtI0zpbonSSOw0JBRgTOlujy-L-BGEz2tCkRrURlqfvEedXSi07Khu2ksTZxmHZ9vk9RT3IDRO2CE0RO8wavRvHVsmxBy0YlN6ccXQCxRjyddb_ljIaOEH92hOmpTpzRCVkoahSdkQa8dBQkdsF1mObKB0cJppSukZTk-BEbF1qWcMIZJsDui5CDCUU9G-VTpyqScgugHC31zwSD0SnTXyqbDGCjevxK]

- Božić, A., et al. (2020). Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone. Molecules, 25(18), 4229. [https://www.mdpi.com/1420-3049/25/18/4229]

- Yilmaz, I., et al. (2022). Synthesis, Molecular Docking, and DFT Studies of Some New 2,5-Disubstituted Benzoxazoles as Potential Antimicrobial and Cytotoxic Agents. Journal of Molecular Structure, 1269, 133821. [https://www.tandfonline.com/doi/full/10.1080/10426507.2022.2091417]

- Simulations Plus. (n.d.). ADMET Predictor®. [https://www.simulations-plus.com/software/admet-predictor/]

- Daghighi, A., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. OSTI.GOV. [https://www.osti.gov/pages/biblio/2471993]

- Aurlide. (2025). How do you predict ADMET properties of drug candidates? [https://www.aurlide.

- Khan, I., et al. (2020). Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. Arabian Journal of Chemistry, 13(11), 8123-8137. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5HytUQS0gYF16YznPJvdfIjzHXtpj5CCTAB7vIu94J-HASngxf_mgkd_zVJcJhSHrN1N_xLpYKUkRCM-evi39WzuCLLZqrVtyrAFZ__DbtpNvqiSduU41DdtPP8w9UJsqKgE-KrUgfGTaZVZyEsfESqEVoWlMm53ZTZSCAfROUPgPp6nTezZq4VvGyCXAI4VK6Vcvu9xTfy0wUCW3H9778Cs43bo2HK0rW7EAXOu-rYyquMra6nKC8GoRwwux_8nWu4XzA0upNAlK4hccZkGpFmCQuKMkTfU-k9oqUzOa5g==]

- Huang, T., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(16), 8557. [https://pubmed.ncbi.nlm.nih.gov/34445263/]

- In Silico Prediction, Molecular Docking Study for Identification of Novel Nitrogen Substituted Benzoxazole Derivative for Their Potential Biological Activity. (2023). ResearchGate. [https://www.researchgate.net/publication/375783321_In_Silico_Prediction_Molecular_Docking_Study_for_Identification_of_Novel_Nitrogen_Substituted_Benzoxazole_Derivative_for_Their_Potential_Biological_Activity]

- Kumar, D., et al. (2022). Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. Polycyclic Aromatic Compounds, 1-22. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGngEo3kssiMTU63y_90GU9oNlhsUDl1UuRCStnmqEnokhDezBNKHY6iSh1Yw7nB8FYmTVEnoM0luhutXHgEnjoa96NF8k6K4EaqJRJSqhhssbPJpmi_XJyF1Blt8AlpXL3YJZ5IxWy-lpK0zRsE2QnslpYye4q-e2cs0=]

- In Silico Prediction, Molecular Docking Study for Identification of Novel Nitrogen Substituted Benzoxazole Derivative for Their Potential Biological Activity. (2023). Semantic Scholar. [https://www.semanticscholar.org/paper/In-Silico-Prediction%2C-Molecular-Docking-Study-for/9c24018318625e12f86230f813c9e992b4504d60]

- Huang, T., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXgGZRCJ_ojOJNqygk_T3iNmKltI0Qtj_O9LIG5m01clXqpbAipOuNh4XY-SSSWwlSjX0VCEyHstyjruAprlGLnyplcFKerIt-mQ8MNhjY75IfKFE2XwQe7zl5g0GPk7DNub9-xUDxuGqA0PPo9nJTyfUY_ZRKLrLHjVu80PPxLTVPB51a7TPT_UaJ3GL9LolRhlK_eGKqVkGtfVlQlyqDPTlZAAIF0M9H1Gqgm3khNZpiR3Fj5iIAHeK24EWsFU3F-7Co9_J0y1URRibTKZOJkOpmOwifBxENR3shNmk3ziV6ow8BKimwgIi464qd_is=]

- Gümüş, M. H., et al. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole. Journal of Molecular Structure, 1230, 129571. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7832669/]

- BenchChem. (2025). Quantitative Structure-Activity Relationship (QSAR) of Nitrobenzene Derivatives: A Comparative Guide. BenchChem. [https://www.benchchem.

- BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. (2025). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_BZQqrW45C4qGmiAnEjTNGGcy4yrwfU5ayPMjud_uLG3vZvSQNZ3YW4NBCO4yRIq8WT1rT9uWfNxB7u9cCihiljHOvPFjkKSBKnyI3e2UejG6d8TreI0klXSpPTWbKH1zKOHC01GYQe8Tgn_wJiFLrsX74QK034bSwoaBQHLahiShb-9RXEmStZy4VLcBbkb3YQXm_iW_jOZx40m4n0ghHSrFbIWHAZj0gN52aRQ=]